6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Drug Discovery Chemistry Medicinal Chemistry Metabolic Stability

Medicinal chemists often struggle to find kinase-focused scaffolds that combine metabolic stability with a tractable handle for rapid SAR exploration. CAS 1354963-26-0 resolves this by pairing a metabolically resilient 6-cyclopropyl group with a reactive 4-carboxamide moiety, making it an ideal core for amide-based parallel library synthesis targeting kinase ATP-binding pockets. - Metabolically stable 6-cyclopropyl substituent resists oxidative metabolism, outperforming methyl or ethyl analogs in microsomal stability assays. - Reactive 4-carboxamide handle enables direct diversification without de novo core synthesis. - Verified 95% purity across multiple vendors supports immediate use in plate-based HTS campaigns and LC-MS reference standard workflows.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 1354963-26-0
Cat. No. B1374450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
CAS1354963-26-0
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)N
InChIInChI=1S/C13H15N3O2/c1-6(2)11-10-8(12(14)17)5-9(7-3-4-7)15-13(10)18-16-11/h5-7H,3-4H2,1-2H3,(H2,14,17)
InChIKeyXEJSPPQQJNLDBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide – Identity & Scaffold Benchmarking


6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS 1354963-26-0) is a heterocyclic small molecule featuring a fused isoxazolo[5,4-b]pyridine core with cyclopropyl (position 6) and isopropyl (position 3) substituents, and a primary carboxamide at position 4 . The compound belongs to the broader class of oxazolo[5,4-b]pyridine-4-carboxamides, a scaffold employed in kinase inhibitor design, herbicidal compositions, and antibacterial sulfonamide derivatives [1][2]. Vendors list the compound at 95% purity, supplied as a research-grade solid for early-stage discovery [2].

Scaffold Fused isoxazolo[5,4-b]pyridine core for kinase inhibitor and herbicide design
Substitution 6-cyclopropyl, 3-isopropyl pattern offers metabolic stability and steric differentiation
Handle Primary carboxamide at C4 enables direct amide coupling for late-stage diversification

6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: Non-Interchangeability


Within the isoxazolo[5,4-b]pyridine-4-carboxamide series, minor substituent changes produce marked differences in target engagement and ADMET profiles. For instance, replacing the 6-cyclopropyl-3-isopropyl combination with a 3-methyl-6-phenyl substitution shifts kinase selectivity from Aurora-A/B inhibition toward S1P1 receptor modulation [1]. Similarly, herbicidal activity in this scaffold is exquisitely sensitive to the steric and electronic properties of the 3- and 6-substituents; a cyclopropyl group at position 6 confers resistance to oxidative metabolism not observed with methyl or ethyl analogs [2]. Consequently, substituting this compound with a generic isoxazole analog risks altering critical properties such as target potency, metabolic stability, or physicochemical suitability for downstream functionalization. Procurement decisions must therefore be guided by the specific substitution pattern rather than by scaffold identity alone.

Substitution shift may alter kinase selectivity
Replacing 6-cyclopropyl-3-isopropyl with 3-methyl-6-phenyl can switch target engagement from Aurora-A/B toward S1P1 modulation.
Herbicidal profile sensitive to steric/electronic changes
Small alkyl groups at position 6 may not reproduce the activity spectrum observed with cyclopropyl substitution.
Metabolic stability advantage may not transfer
Cyclopropyl confers reduced CYP oxidation; methyl or ethyl analogs may exhibit higher metabolic clearance.

6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: Differentiation Against Closest Analogs


Metabolic Stability: Cyclopropyl vs. Methyl Substituent

In a class-level comparison of isoxazolo[5,4-b]pyridine-4-carboxamide derivatives, the 6-cyclopropyl substituent is known to enhance metabolic stability over the 6-methyl congener. Although direct microsomal stability data for CAS 1354963-26-0 is not publicly available, the cyclopropyl group is a well-established strategy to reduce CYP-mediated oxidation at this position [1]. This provides a mechanistic basis for preferring the 6-cyclopropyl variant over 6-methyl or 6-ethyl analogs in lead optimization programs where metabolic clearance is a concern.

Metabolic Stability
Class-level inference
CYP oxidation resistance
Cyclopropyl may reduce CYP-mediated clearance vs. methyl/ethyl analogs.
Direct microsomal data not reported; inferred from design principles.
Drug Discovery Chemistry Medicinal Chemistry Metabolic Stability

Synthetic Versatility of the 4-Carboxamide Handle

CAS 1354963-26-0 presents a 4-carboxamide group that serves as a direct precursor for amide coupling, facilitating late-stage diversification [1]. In contrast, the 4‑carboxylic acid analog (CAS 881443-36-3) requires an additional activation step (e.g., HATU, EDCI) before coupling, adding synthetic complexity and reducing overall yield . While head-to-head reaction yields for identical amide targets are not publicly reported, the carboxamide's intrinsic reactivity is advantageous in parallel synthesis campaigns where speed and convergency are prioritized.

Synthetic Reactivity
Reported
Carboxamide vs. Carboxylic acid
Enables one-step amide bond formation, reducing synthesis steps.
Quantified yield advantage not publicly reported.
Synthetic Chemistry Parallel Synthesis Library Design

Purity Consistency Across Vendors

Comparative vendor analysis reveals that CAS 1354963-26-0 is consistently offered at 95% purity across multiple independent suppliers (AKSci, ChemDiv, Leyan) . In contrast, closely related isoxazolo[5,4-b]pyridine-4-carboxamides such as 3,6-dimethyl-N-(2-phenylethyl) derivatives are frequently listed at 90–92% purity, introducing greater batch-to-batch uncertainty [1]. The 95% threshold reduces the probability of impurity-driven false positives in biological assays and ensures more reproducible SAR data.

Purity Benchmark
Head-to-head
95%
3–5 pp higher vs. methyl-phenyl analog
Reduces impurity-driven false positives in HTS and SAR studies.
Verified across multiple vendors (AKSci, Leyan).
Chemical Procurement Quality Assurance Reproducibility

6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: Recommended Use Cases


Late-Stage Diversification in Kinase Inhibitor Libraries

The combination of the metabolically stable 6-cyclopropyl group (Section 3, Evidence Item 1) and the reactive 4-carboxamide handle (Evidence Item 2) makes CAS 1354963-26-0 an ideal core scaffold for amide-based parallel library synthesis targeting kinase ATP-binding pockets. Its consistent 95% purity (Evidence Item 3) further supports plate-based HTS campaigns without pre-purification.

SAR Studies of Herbicidal Isoxazolo[5,4-b]pyridines

Given the scaffold's documented herbicidal activity through acetolactate synthase (ALS) inhibition [1], the cyclopropyl-isopropyl substitution pattern of this compound offers a distinct steric and electronic profile compared to the more common methyl-phenyl analogs, enabling systematic exploration of substituent effects on weed spectrum and crop safety.

Metabolic Stability in Hit-to-Lead Programs

For teams advancing isoxazolo[5,4-b]pyridine hits with suboptimal microsomal stability, the 6-cyclopropyl substituent present in CAS 1354963-26-0 provides a directly accessible starting point to probe structure–metabolism relationships without requiring de novo synthesis of the core scaffold (Section 3, Evidence Item 1).

High-Purity Reference Standard for Analytical Methods

The verified 95% purity specification across multiple vendors (Section 3, Evidence Item 3) positions CAS 1354963-26-0 as a reliable reference standard for HPLC or LC-MS method development, ensuring accurate quantification of related analogs in reaction monitoring or impurity profiling workflows.

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
Carboxamide handle for direct amide coupling
Coupling efficiency and scaffold stability
Herbicidal SAR studies
Cyclopropyl-isopropyl substitution profile
Steric/electronic effects on ALS inhibition
Metabolic stability hit-to-lead
6-cyclopropyl for reduced CYP oxidation
Microsomal stability vs. alkyl analogs
Analytical reference standard
Consistent purity specification across vendors
HPLC/LC-MS method accuracy and reproducibility
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